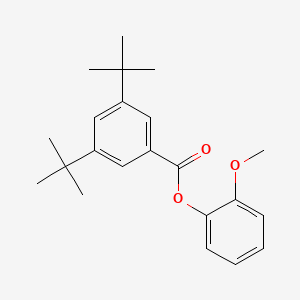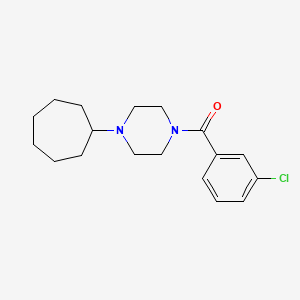![molecular formula C17H11ClN2O B10884121 {2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)
{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzyl group attached to a phenyl ring, which is further connected to a methylene malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE typically involves the reaction of 2-chlorobenzyl chloride with phenol in the presence of a base to form 2-[(2-chlorobenzyl)oxy]phenol. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-CHLORO-2-((2-CHLOROBENZYL)OXY)BENZOIC ACID: Another compound with a chlorobenzyl group, used in similar research applications.
2-(2’-Chlorobenzyloxy)phenylboronic acid: Used in the synthesis of cancer therapeutic drugs and as a reagent in organic synthesis.
Uniqueness
2-({2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLENE)MALONONITRILE is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of a chlorobenzyl group with a methylene malononitrile moiety makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C17H11ClN2O |
|---|---|
Poids moléculaire |
294.7 g/mol |
Nom IUPAC |
2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-16-7-3-1-6-15(16)12-21-17-8-4-2-5-14(17)9-13(10-19)11-20/h1-9H,12H2 |
Clé InChI |
ZBTAYUYPWJZPJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
methanone](/img/structure/B10884064.png)
![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
![4-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10884093.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10884099.png)
methanone](/img/structure/B10884104.png)
![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)

